molecular formula C9H15NO2 B12099834 octahydro-1H-isoindole-4-carboxylic acid CAS No. 1334148-69-4

octahydro-1H-isoindole-4-carboxylic acid

Cat. No.: B12099834
CAS No.: 1334148-69-4
M. Wt: 169.22 g/mol
InChI Key: GZFWSYRJRFBXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-isoindole-4-carboxylic acid: is a heterocyclic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-isoindole-4-carboxylic acid typically involves the hydrogenation of isoindole derivatives. One common method includes the catalytic hydrogenation of isoindole-4-carboxylic acid using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the reduction of the aromatic ring, yielding the saturated this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Octahydro-1H-isoindole-4-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of various oxidized derivatives.

  • Reduction: : Further reduction of this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of fully saturated derivatives.

  • Substitution: : The compound can participate in substitution reactions, particularly at the carboxylic acid group. For example, esterification with alcohols in the presence of acid catalysts can yield esters of this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)

    Substitution: Alcohols, acid catalysts (e.g., sulfuric acid)

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids

    Reduction: Fully saturated derivatives

    Substitution: Esters and other substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, octahydro-1H-isoindole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound derivatives are studied for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the production of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of octahydro-1H-isoindole-4-carboxylic acid and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. For example, derivatives of this compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-1H-indole-2-carboxylic acid
  • Octahydro-1H-isoindole-2-carboxylic acid
  • Octahydro-1H-indole-4-carboxylic acid

Uniqueness

Octahydro-1H-isoindole-4-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the carboxylic acid group can influence the compound’s ability to participate in specific chemical reactions, such as esterification or amidation, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h6-8,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFWSYRJRFBXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264943
Record name 1H-Isoindole-4-carboxylic acid, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-69-4
Record name 1H-Isoindole-4-carboxylic acid, octahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-4-carboxylic acid, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.